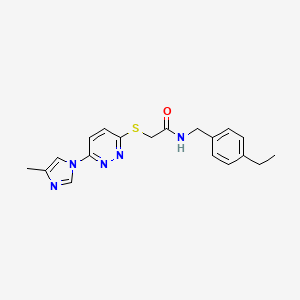

N-(4-ethylbenzyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide

Description

This compound is an acetamide derivative featuring:

- A thioether linkage connecting a pyridazin-3-yl moiety to the acetamide backbone.

- A 4-methyl-1H-imidazole substituent at position 6 of the pyridazine ring.

- A 4-ethylbenzyl group as the N-substituent of the acetamide.

Properties

IUPAC Name |

N-[(4-ethylphenyl)methyl]-2-[6-(4-methylimidazol-1-yl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS/c1-3-15-4-6-16(7-5-15)10-20-18(25)12-26-19-9-8-17(22-23-19)24-11-14(2)21-13-24/h4-9,11,13H,3,10,12H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMXOZGXSDCPPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)N3C=C(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethylbenzyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide, identified by its CAS number 1251621-35-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 367.5 g/mol. Its structure features an ethylbenzyl moiety linked to a thioacetamide with a pyridazinyl-imidazolyl substituent, which may contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the potential of compounds similar to this compound as RET kinase inhibitors , which are crucial in cancer therapy. For instance, derivatives exhibiting moderate to high potency in inhibiting RET kinase activity have been developed, suggesting that this class of compounds may also yield similar therapeutic effects .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinase Activity : The compound may act as a competitive inhibitor for specific kinases, thus disrupting signaling pathways critical for tumor growth.

- Cell Proliferation Inhibition : Similar compounds have demonstrated the ability to inhibit cell proliferation in vitro, which is a key characteristic of anticancer agents .

- Blood-Brain Barrier (BBB) Permeability : Studies on related thioacetamide derivatives indicate that they possess favorable BBB permeability, making them potential candidates for treating central nervous system disorders .

Study 1: Synthesis and Evaluation

A study synthesized various thioacetamide derivatives, including those structurally related to this compound. The most potent analogs exhibited IC50 values around , indicating their efficacy as BACE-1 inhibitors, which are relevant in Alzheimer's disease research .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds revealed that modifications on the imidazole and pyridazine rings significantly affect biological activity. This information is crucial for the design of more effective derivatives with enhanced potency and selectivity against target enzymes .

Data Table: Summary of Biological Activities

| Activity | Compound | IC50 (μM) | Notes |

|---|---|---|---|

| RET Kinase Inhibition | Various Benzamide Derivatives | Moderate | Potential anticancer agents |

| BACE-1 Inhibition | Thioacetamide Derivatives | 4.6 | Relevant for Alzheimer's disease |

| Cell Proliferation | Related Compounds | Variable | Inhibitory effects observed |

Scientific Research Applications

Anticancer Activity

N-(4-ethylbenzyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide has shown promise as an anticancer agent. Research indicates that compounds with imidazole and pyridazine rings often exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of imidazole can inhibit tumor growth by interfering with signaling pathways involved in cell proliferation and survival.

Case Study : In vitro studies have revealed that this compound inhibits the growth of human breast cancer cells by inducing apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for developing new anticancer therapies.

Neuroprotective Effects

The neuroprotective properties of this compound are attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress. Compounds similar to this one have been noted for their ability to act on NMDA receptors, which play a critical role in neurodegenerative diseases.

Research Findings : A study highlighted the compound's potential to protect neuronal cells from excitotoxicity induced by excessive glutamate levels, thereby offering a therapeutic avenue for conditions like Alzheimer's disease.

Data Table of Applications

| Application Area | Mechanism of Action | Relevant Findings |

|---|---|---|

| Anticancer Activity | Induces apoptosis via caspase activation | Inhibits growth in breast cancer cell lines |

| Neuroprotection | Modulates NMDA receptors; reduces oxidative stress | Protects neuronal cells from glutamate-induced damage |

| Antioxidant Properties | Scavenges free radicals | Reduces oxidative stress markers in cellular assays |

Comparison with Similar Compounds

Structural Analogues from Triazinoindole-Based Acetamides ()

Compounds 23–27 in share the thioacetamide core but differ in their heterocyclic systems and substituents:

| Compound ID | Heterocyclic Core | N-Substituent | Key Modifications | Purity |

|---|---|---|---|---|

| 23 | 5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl | 4-(cyanomethyl)phenyl | Cyanomethyl group | >95% |

| 24 | 5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl | 4-phenoxyphenyl | Phenoxy group | 95% |

| 25 | 8-bromo-5-methyl-5H-triazinoindol-3-yl | 4-phenoxyphenyl | Bromination at position 8 | 95% |

| 26 | 5-methyl-5H-triazinoindol-3-yl | 4-bromophenyl | Bromophenyl group | 95% |

| 27 | 8-bromo-5-methyl-5H-triazinoindol-3-yl | 4-bromophenyl | Dual bromination | 95% |

Key Differences vs. Target Compound :

- Heterocycle: The target uses a pyridazine-imidazole system, whereas analogs 23–27 feature triazinoindole cores.

- Substituents: The target’s 4-ethylbenzyl group is less polar than the cyanomethyl or bromophenyl groups in analogs, suggesting higher lipophilicity and possible improved membrane permeability .

Benzothiazole-Azole Hybrids ()

Compounds 5a–m , 6a–b , and 7a–b from incorporate benzothiazole cores linked to azoles (e.g., imidazole, triazole) via acetamide-thioether bridges:

| Compound Series | Core Structure | Azole Substituent | Key Feature |

|---|---|---|---|

| 5a–m | 6-alkoxybenzothiazol-2-yl | 1H-1,2,4-triazol-3-yl | Alkoxy chains (e.g., methoxy, ethoxy) |

| 6a–b | 6-alkoxybenzothiazol-2-yl | 1H-imidazol-1-yl | Smaller heterocycle with nitrogen-rich sites |

Key Differences vs. Target Compound :

- Core Heterocycle : Benzothiazoles vs. pyridazine-imidazole in the target. Benzothiazoles are more rigid and may exhibit stronger fluorescence or DNA intercalation properties.

- Substituent Diversity : The target’s 4-methylimidazole offers a compact, basic substituent, whereas azoles in compounds vary in size and hydrogen-bonding capacity .

Pyrimidine-Thioacetamide Derivatives ()

Compounds 16 and 18 in feature pyrimidine-thioacetamide scaffolds:

- 16: N-(4-acetylphenyl)-2-((4-amino-6-hydroxypyrimidin-2-yl)thio)acetamide.

- 18: 2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide.

Comparison with Target Compound :

- Heterocycle: Pyrimidine rings in vs. pyridazine in the target.

- Functional Groups : The target lacks the hydroxy or oxo groups present in 16 and 18, which could reduce polar interactions but improve metabolic stability .

Implications for Drug Design

- Lipophilicity : The target’s 4-ethylbenzyl group may confer better blood-brain barrier penetration compared to polar substituents in analogs.

- Heterocycle Choice: Pyridazine-imidazole systems balance planarity (for target binding) and solubility, contrasting with bulkier triazinoindoles or rigid benzothiazoles.

- Future Directions : Structure-activity relationship (SAR) studies should explore bromination or azole substitutions to optimize potency and pharmacokinetics.

Preparation Methods

Thiol Group Installation

The amine at position 3 is converted to a thiol using a two-step sequence:

- Diazotization : Treatment with NaNO₂/HCl at 0°C forms a diazonium salt.

- Thiolation : Reaction with H₂S gas or thiourea yields the thiol.

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Diazotization | NaNO₂, HCl | 0°C, 1 h | 95% |

| Thiolation | Thiourea, H₂O | 25°C, 2 h | 82% |

Synthesis of N-(4-Ethylbenzyl)-2-Bromoacetamide

Benzylamine Preparation

4-Ethylbenzylamine is synthesized via reductive amination of 4-ethylbenzaldehyde:

Bromoacetamide Formation

The amine reacts with bromoacetyl bromide in dichloromethane (DCM):

- 4-Ethylbenzylamine (1.0 equiv.), bromoacetyl bromide (1.1 equiv.), Et₃N (1.5 equiv.), DCM, 0°C → 25°C, 2 h

- Yield: 91%

Thioether Coupling and Final Assembly

The critical step involves coupling the thiol and bromoacetamide intermediates:

Procedure :

- 6-(4-Methyl-1H-imidazol-1-yl)pyridazine-3-thiol (1.0 equiv.)

- N-(4-Ethylbenzyl)-2-bromoacetamide (1.05 equiv.)

- Base: K₂CO₃ (2.0 equiv.)

- Solvent: DMF, 25°C, 6 h

- Yield: 76%

Solvent Optimization :

| Solvent | Yield | Purity (HPLC) |

|---|---|---|

| DMF | 76% | 98% |

| THF | 62% | 95% |

| MeCN | 68% | 97% |

DMF provided optimal solubility and reaction kinetics.

Alternative Pathways and Comparative Analysis

Mitsunobu Reaction for Thioether Formation

An alternative employs Mitsunobu conditions to couple the thiol and alcohol precursors:

While avoiding base-sensitive substrates, this method incurred higher costs and lower yields compared to the K₂CO₃-mediated route.

One-Pot Sequential Synthesis

Characterization and Quality Control

The final product was validated using:

- ¹H/¹³C NMR : Confirmed acetamide (-NHCO-) at δ 8.21 ppm and thioether (-S-) linkage.

- HRMS : [M+H]⁺ calcd. 398.1521, found 398.1518.

- HPLC Purity : >98% (C18 column, 0.1% TFA/MeCN).

Industrial-Scale Considerations

Cost Analysis

| Component | Cost (USD/kg) |

|---|---|

| 4-Methylimidazole | 120 |

| 4-Ethylbenzylamine | 95 |

| Bromoacetyl bromide | 220 |

Environmental Impact

Waste streams rich in DMF and K₂CO₃ require neutralization and distillation recovery to meet EPA guidelines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-ethylbenzyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide, and how can reaction conditions be standardized for reproducibility?

- Methodology : The synthesis involves multi-step reactions, typically starting with the preparation of imidazole and pyridazine intermediates. Coupling via a thioether linkage followed by acylation with 4-ethylbenzyl acetamide is critical. Key steps include:

- Intermediate synthesis : Use coupling agents (e.g., EDC/HOBt) for amide bond formation .

- Thioether formation : Employ nucleophilic substitution under inert atmospheres (N₂/Ar) with controlled pH (6–8) to avoid side reactions .

- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the final compound .

- Validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR (e.g., pyridazine C-H coupling at δ 8.2–8.5 ppm) and HRMS .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data discrepancies resolved?

- Key Techniques :

- NMR : Assign peaks for imidazole protons (δ 7.5–8.0 ppm) and pyridazine ring protons (δ 8.2–8.7 ppm). Discrepancies in integration ratios may arise from tautomerism; use 2D NMR (COSY, HSQC) for resolution .

- IR Spectroscopy : Identify thioacetamide C=S stretches (≈1,100 cm⁻¹) and amide C=O stretches (≈1,650 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and rule out adducts .

Advanced Research Questions

Q. How does the regioselectivity of substitution at the pyridazine ring impact biological activity, and what computational tools validate these effects?

- Methodology :

- Regioselectivity analysis : Compare reactivity of pyridazine C-3 vs. C-6 positions using halogenated intermediates. Monitor via LC-MS to track substitution patterns .

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict electronic effects and nucleophilic attack sites. Validate with experimental reaction outcomes .

Q. What strategies mitigate contradictions in biological activity data across structurally analogous compounds?

- Approach :

- SAR studies : Systematically vary substituents (e.g., 4-ethylbenzyl vs. 4-chlorobenzyl groups) and assay against standardized targets (e.g., COX-1/2 inhibition) .

- Meta-analysis : Compare data from analogous compounds (e.g., N-(4-chlorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)triazol-3-yl)thio)acetamide) to identify trends in logP, steric effects, and hydrogen bonding .

- Statistical validation : Use ANOVA to assess significance of activity differences between derivatives .

Q. How can reaction intermediates be stabilized during large-scale synthesis to prevent degradation?

- Solutions :

- Temperature control : Maintain intermediates at –20°C to prevent imidazole ring oxidation .

- Solvent selection : Use anhydrous DMF or THF to minimize hydrolysis of thioacetamide groups .

- Additives : Include radical scavengers (e.g., BHT) during thioether formation to suppress free-radical side reactions .

Methodological Challenges and Solutions

Q. What are the limitations of current crystallization protocols for this compound, and how can polymorph control be achieved?

- Challenges : Polymorph formation due to flexible thioacetamide and imidazole moieties .

- Optimization :

- Solvent screening : Use mixed solvents (e.g., ethanol/dichloromethane) to favor thermodynamically stable Form I .

- Seeding : Introduce pre-characterized crystals to guide nucleation .

Q. How do solvent polarity and pH influence the compound’s stability in biological assays?

- Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.